2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Description
This compound is a hydrazone derivative featuring a 1,2,4-triazin-3-yl core substituted with a 5-oxo-6-phenyl group and linked to 2-bromobenzaldehyde via a hydrazone bridge. Its linear formula is C₁₆H₁₂BrN₅O, with a molecular weight of 370.22 g/mol (calculated). The 2-bromobenzaldehyde moiety contributes electron-withdrawing effects, while the triazine ring and phenyl group enhance structural rigidity.
Properties
Molecular Formula |
C16H12BrN5O |
|---|---|
Molecular Weight |
370.20 g/mol |
IUPAC Name |
3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H12BrN5O/c17-13-9-5-4-8-12(13)10-18-21-16-19-15(23)14(20-22-16)11-6-2-1-3-7-11/h1-10H,(H2,19,21,22,23)/b18-10+ |
InChI Key |
MACQIGSLQNTRBK-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 2-bromobenzaldehyde with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-hydrazone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazine Ring
Key Compounds:
Analysis :
- The methoxyphenoxy derivative replaces the hydrazone with ether and ester linkages, drastically altering solubility and reactivity. Its higher molecular weight (577.25 g/mol) suggests reduced bioavailability compared to the target compound .
Electronic and Steric Effects
- 2-Bromobenzaldehyde vs.
- Hydrazone vs. Pyrazole Linkages: The triazinoindole in incorporates a pyrazole ring, which may enhance planarity and π-stacking, whereas the hydrazone in the target compound offers hydrogen-bonding capabilities .
Spectral and Crystallographic Data
- Diastereomer Ratios : highlights that hydrazone-forming reactions (e.g., oxazolidines) often yield diastereomers resolvable via ¹H NMR. The target compound’s hydrazone bridge may exhibit similar stereochemical complexity .
Biological Activity
2-Bromobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage with a triazine ring structure, which is often associated with diverse biological activities. The presence of the bromine atom and the phenyl group may enhance its reactivity and biological interactions.
Antitumor Activity
Recent studies have shown that derivatives of hydrazones exhibit significant antitumor properties. For instance, compounds structurally related to 2-bromobenzaldehyde hydrazone were evaluated for their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
A study assessed the cytotoxicity of similar hydrazone derivatives against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as antitumor agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These results highlight the effectiveness of hydrazone derivatives in inhibiting tumor cell proliferation.
Antimicrobial Activity
The antimicrobial properties of 2-bromobenzaldehyde hydrazone derivatives have also been investigated. These compounds were tested against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing
Antimicrobial activity was evaluated using broth microdilution methods against Staphylococcus aureus and Escherichia coli. The following table summarizes the minimum inhibitory concentration (MIC) values observed for selected compounds:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 32 |
| Compound E | E. coli | 64 |
These findings indicate that certain derivatives possess moderate antibacterial activity, warranting further investigation into their mechanisms of action.
The mechanism by which these compounds exert their biological activity is not fully understood but may involve interaction with DNA or inhibition of specific enzymes critical for bacterial survival. For example, studies have suggested that hydrazones can bind to DNA in the minor groove, disrupting replication and transcription processes.
Q & A
Q. What are the standard synthetic protocols for preparing 2-bromobenzaldehyde-derived hydrazones, and how are they characterized?
Q. How is the biological activity of such hydrazones evaluated in preclinical studies?
Methodological Answer: Biological evaluation often involves in vitro assays against microbial or cancer cell lines. For triazole/triazine hydrazones, assays like MTT for cytotoxicity or agar diffusion for antimicrobial activity are standard. For instance, hydrazones with electron-withdrawing groups (e.g., bromo) may show enhanced activity due to increased electrophilicity. Activity is correlated with structural features (e.g., triazine rings) and validated via dose-response curves .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve hydrazone yield or selectivity?
Methodological Answer: Reaction parameters such as solvent polarity, catalyst use, and temperature are critical. Evidence suggests using polar aprotic solvents (e.g., THF) with palladium catalysts (e.g., PdCl₂(PPh₃)₂) to enhance cross-coupling efficiency in triazine synthesis . For acid-sensitive intermediates, milder conditions (e.g., room temperature, reduced reflux time) may prevent decomposition. Systematic optimization via Design of Experiments (DoE) is recommended to identify ideal molar ratios and reaction times .
Q. How should contradictory spectral or analytical data be resolved during characterization?
Methodological Answer: Contradictions often arise from impurities or isomerism. For example, unexpected NMR signals may indicate unreacted starting materials or byproducts. Researchers should:
- Verify purity via HPLC or TLC.
- Compare experimental IR/NMR data with computational simulations (e.g., DFT for predicted spectra).
- Use alternative techniques (e.g., X-ray crystallography) to confirm molecular geometry . A case study showed that discrepancies in elemental analysis (e.g., N% variance) were resolved by repeating recrystallization in ethanol to remove residual solvents .
Q. What mechanistic insights exist for the reactivity of 1,2,4-triazin-3-yl hydrazones in nucleophilic substitutions?
Methodological Answer: The electron-deficient triazine core facilitates nucleophilic attacks at the C-3 position. For example, bromine substituents activate the triazine ring toward substitution with amines or thiols. Kinetic studies using ¹H-NMR monitoring revealed that reactions proceed via a two-step mechanism: initial protonation of the triazine nitrogen, followed by nucleophilic addition. Computational modeling (e.g., Fukui indices) can predict reactive sites .
Q. How can computational methods aid in predicting the biological or physicochemical properties of this compound?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., bacterial DHFR). QSAR models correlate logP values with antimicrobial activity, guiding structural modifications. DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict spectral properties, reducing experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
